8-Hydroxychlorpromazine Hydrochloride
Description
Properties
CAS No. |
51938-10-4 |
|---|---|
Molecular Formula |
C17H20Cl2N2OS |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H |
InChI Key |
FJEAGKRVYJSHKN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Synonyms |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Chlorpromazine Hydrochloride
The synthesis of 8-hydroxychlorpromazine hydrochloride begins with the preparation of chlorpromazine hydrochloride, as outlined in patents CN102617509A and CN102617509B. Key steps include:
-
Reaction of 2-Chlorophenothiazine with N,N-Dimethyl-3-Chloropropylamine :
The primary ring (2-chlorophenothiazine) reacts with the side chain (N,N-dimethyl-3-chloropropylamine) in isopropanol under HCl gas saturation. The mass ratio of reagents is critical, typically maintained at 1:2.5–3.5 (chlorpromazine:isopropanol:concentrated sulfuric acid:HCl). -
Decolorization and Crystallization :
The crude product is treated with activated carbon for decolorization, followed by cooling to below 0°C to precipitate crystals. Centrifugation and washing with isopropanol yield chlorpromazine hydrochloride.
Table 1: Reaction Conditions for Chlorpromazine Hydrochloride Synthesis
Hydroxylation to 8-Hydroxychlorpromazine
Regioselective hydroxylation at the 8-position is achieved through oxidative methods. While direct literature on 8-hydroxychlorpromazine synthesis is limited, analogous pathways for 7-hydroxychlorpromazine suggest the use of enzymatic or chemical oxidation:
-
Chemical Hydroxylation :
-
Reagents : Hydrogen peroxide (H₂O₂) or Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions.
-
Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating dimethylamino group, directing hydroxylation to the 8-position.
-
-
Enzymatic Hydroxylation :
Cytochrome P450 enzymes in hepatic microsomes catalyze the hydroxylation of chlorpromazine in vivo, producing 8-hydroxychlorpromazine as a metabolite.
Challenges : Competing hydroxylation at the 7-position necessitates rigorous purification via column chromatography or recrystallization.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
-
Acidification : Treatment with concentrated HCl in isopropanol at 20–30°C.
-
Crystallization : Slow cooling to 0°C precipitates this compound, which is isolated via centrifugation.
Process Optimization and Reaction Conditions
Temperature and pH Control
Solvent Selection
-
Isopropanol : Preferred for its ability to dissolve chlorpromazine while facilitating HCl gas absorption.
-
Aqueous Mixtures : Used in hydroxylation to stabilize reactive intermediates.
Table 2: Key Parameters for Hydrochloride Salt Formation
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile:water 70:30).
Comparative Analysis with Related Compounds
8-Hydroxy vs. 7-Hydroxychlorpromazine
| Property | 8-Hydroxychlorpromazine | 7-Hydroxychlorpromazine |
|---|---|---|
| Hydroxylation Position | C8 | C7 |
| Metabolic Origin | Minor metabolite | Major metabolite |
| Synthetic Accessibility | Challenging | Moderate |
| Molecular Weight | 361.36 g/mol | 334.90 g/mol |
Chemical Reactions Analysis
8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
8-Hydroxychlorpromazine hydrochloride exhibits significant pharmacological activity, primarily due to its interaction with neurotransmitter receptors. It acts on several receptor systems, including:
- Dopaminergic Receptors : It antagonizes D1 and D2 receptors, contributing to its antipsychotic effects.
- Serotonergic Receptors : It influences 5-HT2A receptors, which can modulate mood and anxiety.
- Histaminergic Receptors : Its action on H1 receptors results in sedative effects.
Clinical Applications
The clinical applications of this compound are diverse:
- Psychiatric Disorders : Similar to chlorpromazine, it is utilized in managing schizophrenia and bipolar disorder. Studies indicate that its efficacy in treating manic episodes is notable, with improvements in symptoms such as excitability and impulsivity .
- Visceral Hypersensitivity : Research suggests that 8-hydroxychlorpromazine can ameliorate visceral hypersensitivity, potentially benefiting conditions like irritable bowel syndrome (IBS). In animal studies, it has shown effectiveness in reducing visceral pain responses .
Research Findings
Recent studies have provided insights into the compound's mechanisms and potential therapeutic benefits:
- A study published in Pharmacology Biochemistry and Behavior highlighted that oral administration of chlorpromazine (and its derivatives) significantly reduced visceral hypersensitivity in rat models . This suggests a potential application for treating gastrointestinal disorders.
- Another investigation indicated that chlorpromazine could influence plasma prolactin levels and neuronal firing rates, which may have implications for mood regulation and the treatment of depression .
Case Studies
Several case studies illustrate the compound's clinical relevance:
- Case Study on Skin Pigmentation : A patient treated with chlorpromazine developed skin pigmentation changes after long-term use. After discontinuation, partial resolution of symptoms was observed, emphasizing the need for monitoring side effects during treatment .
- Visceral Sensitivity Case Study : In a controlled study involving rats treated with butyrate to induce visceral hypersensitivity, 8-hydroxychlorpromazine administration resulted in a significant reduction of pain responses, suggesting its utility in managing IBS-related symptoms .
Comparative Data Table
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .
Comparison with Similar Compounds
Key Findings:
Structural Modifications: Chlorpromazine vs. Hydroxylated Derivatives: The addition of hydroxyl groups at positions 7 or 8 alters polarity and metabolic pathways. 7-Hydroxychlorpromazine is a known metabolite with reduced antipsychotic activity, while 8-hydroxylation is less characterized . Triflupromazine: The trifluoromethyl group enhances lipid solubility and receptor binding affinity, increasing potency .
Pharmacokinetics :
- Chlorpromazine undergoes extensive hepatic metabolism, producing active (e.g., 7-hydroxy) and inactive metabolites. Hydroxylation generally increases water solubility, affecting excretion rates .
- Propiomazine’s acetyl group may slow metabolism, prolonging sedative effects .
Safety and Handling: Chlorpromazine and triflupromazine require respiratory and dermal protection due to toxicity risks . No specific safety data exists for 8-hydroxychlorpromazine, but similar precautions are advised.
Q & A
Q. What safety protocols are essential for handling this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
